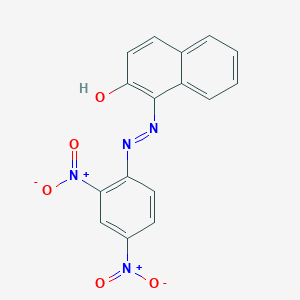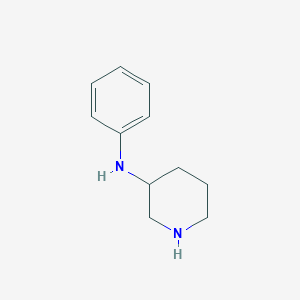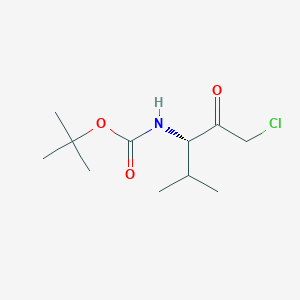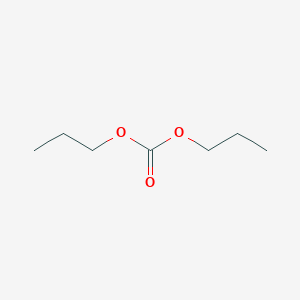
Dipropyl carbonate
Overview
Description
Dipropyl carbonate is an organic compound with the chemical formula C7H14O3 . It is a colorless liquid that is slightly soluble in water but can mix well with ethanol and ether. This compound is primarily used as a solvent and has significant applications in various industries due to its unique properties.
Mechanism of Action
Target of Action
Dipropyl carbonate is primarily used as a reagent in the synthesis of polycarbonates and polycarbonate/polyester copolymers . It interacts with diol formate in the presence of a catalyst to initiate the polycondensation process .
Biochemical Pathways
The biochemical pathways involved in the action of this compound are primarily related to its role in the synthesis of polycarbonates . The transesterification reaction it undergoes with diol formate leads to the formation of polycarbonate, a process that involves the exchange of ester groups .
Pharmacokinetics
Its physical properties, such as its boiling point (167-168 °c) and density (0944 g/mL at 25 °C), may influence its behavior in a biological system .
Result of Action
The primary result of the action of this compound is the formation of polycarbonate through a transesterification reaction . Polycarbonates are widely used materials with applications in various industries, including the production of compact discs, eyeglasses, and certain types of plastic .
Action Environment
The efficiency of the transesterification reaction involving this compound can be influenced by various environmental factors. For instance, the reaction temperature and pressure need to be carefully controlled to optimize the conversion rate . Additionally, the presence of a suitable catalyst is crucial for facilitating the reaction .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .
Molecular Mechanism
It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .
Temporal Effects in Laboratory Settings
The stability of Dipropyl carbonate is indicated by its physical state as a liquid and its ability to be stored at room temperature
Metabolic Pathways
It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl carbonate can be synthesized through the transesterification of dimethyl carbonate with propyl alcohol. The reaction is typically catalyzed by potassium carbonate supported on a microporous Hβ sieve. The optimal reaction conditions include a reactant molar ratio of propyl alcohol to dimethyl carbonate of about 3:1, a reaction time of 10 hours, and a temperature of approximately 363 K .
Industrial Production Methods
In industrial settings, this compound is produced using similar transesterification methods. The process involves the use of catalysts to enhance the reaction efficiency and yield. The catalyst loading, reaction time, and temperature are optimized to achieve high conversion rates and selectivity towards this compound .
Chemical Reactions Analysis
Types of Reactions
Dipropyl carbonate undergoes various chemical reactions, including:
Transesterification: Reacts with other alcohols to form different carbonate esters.
Thermal Decomposition: Decomposes at high temperatures (300-400°C) to yield carbon dioxide, alkenes, and alcohols.
Common Reagents and Conditions
Potassium Carbonate: Used as a catalyst in transesterification reactions.
Hydrous Titanium Dioxide: Reacts with this compound to form titanium tetraalkoxides at temperatures between 453-573 K.
Major Products
Ethyl Propyl Carbonate: Formed through the transesterification of diethyl carbonate with this compound.
Titanium Tetraalkoxides: Produced from the reaction with hydrous titanium dioxide.
Scientific Research Applications
Dipropyl carbonate has several scientific research applications, including:
Fuel Additive: Used as an oxygenate additive in fuels due to its high energy content and stability.
Electrolyte Additive: Employed in lithium cell electrolytes for its safety and performance characteristics.
Intermediate in Synthesis: Serves as a starting material for the synthesis of medicines, pesticides, polycarbonates, and urethanes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl Carbonate
- Diethyl Carbonate
- Diphenyl Carbonate
Uniqueness
Dipropyl carbonate stands out due to its higher molecular weight, higher flash point, and greater stability compared to dimethyl carbonate and diethyl carbonate. These properties make it a safer and more efficient option for use as a fuel additive and electrolyte additive .
Properties
IUPAC Name |
dipropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060778 | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-96-1 | |
| Record name | Dipropyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipropyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipropyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, dipropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipropyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPROPYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing dipropyl carbonate?
A1: this compound is primarily synthesized via transesterification reactions. This involves reacting dimethyl carbonate (DMC) with propanol in the presence of a catalyst. [, , , , , ] Various catalysts have been investigated for this process, including potassium carbonate (K2CO3), [] potassium hydroxide (KOH) supported on NaY zeolite, [] K2O supported on SiO2, [] KNO3 supported on MCM-48, [, ] and hydrotalcite-like catalysts. []
Q2: How does the choice of catalyst influence this compound synthesis?
A2: Different catalysts exhibit varying activities and selectivities for DPC synthesis. For instance, K2CO3 has shown high activity and selectivity, [] while weak basic sites on K2O/SiO2 catalysts are believed to be responsible for their activity. [] The choice of catalyst can significantly impact the reaction conditions, yield, and purity of the final DPC product.
Q3: What are the typical reaction conditions for this compound synthesis via transesterification?
A3: Reaction conditions significantly influence the yield and selectivity of DPC. Studies have explored various parameters, including:
- Temperature: Temperatures typically range from 90-130 °C. [, , , ]
- Time: Reaction times can vary from 3 to 6 hours. [, , ]
- Molar ratio of reactants: The molar ratio of propanol to DMC is often optimized, with ratios of 2:1 or 3:1 commonly employed. [, , ]
- Catalyst loading: Catalyst loading is another crucial parameter affecting the reaction. [, , ]
Q4: Are there any alternative synthesis routes for this compound besides transesterification?
A4: While transesterification is the most prevalent method, this compound can also be synthesized directly from hydrous titanium dioxide and this compound at elevated temperatures (453-573 K). [] This method offers a chlorine-free route to DPC.
Q5: What is the molecular formula, weight, and structure of this compound?
A5: this compound (DPC) has the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. Its structure consists of a carbonate group (CO3) bonded to two propyl groups (CH3CH2CH2).
Q6: What spectroscopic techniques are used to characterize this compound?
A6: Various techniques are employed to characterize DPC:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR provide information about the structure and purity of DPC. []
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in DPC, such as the characteristic carbonyl group (C=O) of the carbonate moiety. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing reaction mixtures and identifying DPC alongside other byproducts. [, ]
Q7: What is known about the vapor pressure and thermophysical properties of this compound?
A7: Research has investigated the vapor pressures of DPC, along with its heat capacity in condensed phases and phase behavior using techniques like DSC and Tian-Calvet calorimetry. [] These studies contribute to a comprehensive thermodynamic description of DPC.
Q8: What are the primary applications of this compound?
A8: this compound finds applications in various fields:
- Polycarbonate synthesis: DPC serves as a monomer in polycarbonate production through transesterification reactions. []
- Lithium-ion batteries: DPC is investigated as a potential co-solvent in non-aqueous electrolytes for lithium-ion batteries due to its favorable properties. [, , , , , ]
- Chemical synthesis: DPC acts as a reagent in organic synthesis, as demonstrated by its radical addition to pentafluoropropen-2-yl benzoate. []
- Slow-release fertilizers: Poly(carbonyl urea) oligomer (PCUO) synthesized from urea and DPC shows potential as a nitrogen slow-release fertilizer. []
Q9: How does this compound perform in lithium-ion battery electrolytes?
A9: DPC is explored as a co-solvent in lithium-ion battery electrolytes to enhance performance. Studies suggest that incorporating DPC can improve:
- High-temperature stability: DPC-containing electrolytes have shown better resilience to high-temperature storage compared to those with low ethylene carbonate content. []
- Low-temperature performance: Electrolytes containing DPC can exhibit improved properties at low temperatures, enhancing battery performance in cold conditions. []
Q10: Are there any concerns regarding the compatibility of this compound with other materials?
A10: Material compatibility is crucial for DPC applications. Research suggests that:
- DPC can be used with various electrode materials in lithium-ion batteries: These include MCMB carbon and Li/sub x/Ni/sub y/Co/sub 1-y/O/sub 2/. []
- Specific formulations and ratios of solvents are essential for optimal performance: This is particularly important in battery electrolytes to achieve desired electrochemical properties and stability. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


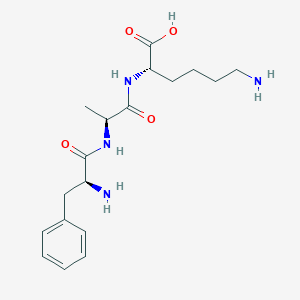
![2-(1H-Benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B9019.png)
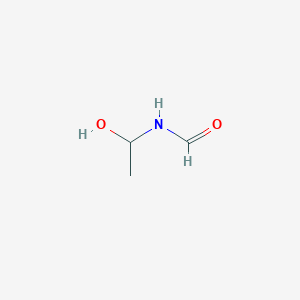
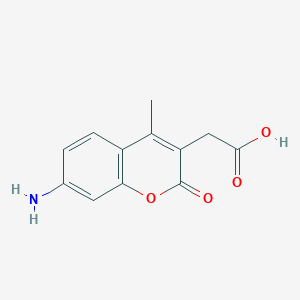

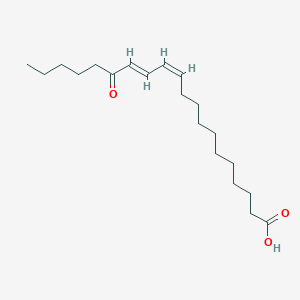


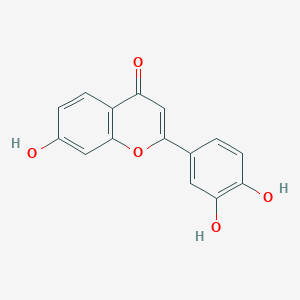
![4-bromo-5-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-2-methylphenol](/img/structure/B9039.png)
![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)
